2,3-Dichlorophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dichlorophenylacetic acid derivatives involves reacting the ligand acid with di- or tri-organotin compounds in the presence of triethylamine. This process results in bioactive organotin(IV) derivatives, as demonstrated in the synthesis and structural investigation of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid (Saeed & Rauf, 2010). Another relevant method includes the carbonylation of 2,4-dichlorobenzyl chloride to synthesize 2,4-Dichlorophenylacetic acid with high yield, highlighting a novel means to prepare phenylacetic acid derivatives (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds such as 2-chloro-3-phenylbenzoic acid reveals a carbonylation reaction mechanism and steric interactions influencing the molecule's structure. X-ray crystallography confirms these structures, showing distorted trigonal-bipyramidal geometry around the tin atoms in organotin(IV) derivatives (Boyarskiy et al., 2009).
Chemical Reactions and Properties
2,4-Dichlorophenoxyacetic acid's (2,4-D) degradation mechanisms have been thoroughly studied, showing that nano-Fe2O3 activated peroxymonosulfate and other catalytic processes efficiently degrade 2,4-D in aquatic environments, thus reducing its toxic impact. These studies reveal the importance of acidic conditions and the catalytic activity of nanoparticles in environmental remediation processes (Jaafarzadeh et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, of dichlorophenylacetic acid salts with amines, offer insight into the material's stability and potential applications in various fields. The characterization of these salts reveals how intermolecular hydrogen bonds influence the material's thermal behavior and stability (Tchibouanga & Jacobs, 2023).
Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid's role as a herbicide is well-documented, showcasing its mechanism of action at the molecular level. It mimics natural auxin, leading to abnormal growth and plant death in dicots. This insight into its mode of action provides a basis for understanding its environmental and agricultural implications (Song, 2014).
Scientific Research Applications
1. Environmental Impact and Toxicity Analysis
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agricultural and urban activities. Its environmental impact and toxicity have been a subject of extensive research. Studies have focused on its toxicological and mutagenic properties, with significant advances in understanding its effects on gene expression and potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Phytoremediation Enhancement
Research on using bacterial endophytes to enhance phytoremediation of 2,4-D has been explored. These endophytes can degrade 2,4-D, thus reducing its accumulation in plant tissues and aiding in the removal of the herbicide from contaminated soil and groundwater (Germaine et al., 2006).
3. Strategies for Removing 2,4-D from Water
Various strategies for removing 2,4-D from contaminated water sources have been developed, reflecting its potential toxicity and contamination risks. These methods are focused on developing more efficient techniques for complete removal from contaminated sites, considering the herbicide's resistance to conventional degradation processes (EvyAliceAbigail et al., 2017).
4. Molecular Action Mode
The molecular action mode of 2,4-D as an herbicide has been extensively studied. It functions by mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in dicots. Advances in understanding auxin receptors and transport carriers have provided deeper insights into 2,4-D's herbicidal action (Song, 2014).
5. Metabolism and Biotransformation
The metabolism and biotransformation of 2,4-D in human liver, particularly involving cytochrome P450 3A4, have been studied. This research has implications for understanding the herbicide's environmental impact and potential health risks (Mehmood et al., 1996).
6. Synthesis Methods
Improved methods for synthesizing 2,4-Dichlorophenylacetic acid have been developed, enhancing production rates and reducing experimental conditions. This is crucial for industrial and agricultural applications (Li et al., 2019).
7. Photocatalytic Degradation
Research into the photocatalytic degradation of 2,4-D using various nanomaterials under UV irradiation has been conducted. This is significant for addressing the environmental impact of the herbicide (Lima et al., 2020).
8. Electrochemical Degradation
The electrocatalytic degradation of 2,4-D has been evaluated using different anode electrodes. This research is vital for developing wastewater treatment technologies capable of handling resistant pollutants like 2,4-D (Dargahi et al., 2019).
Safety And Hazards
2,3-Dichlorophenylacetic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXEUIQZOQESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144936 | |
Record name | 2,3-Dichlorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorophenylacetic acid | |
CAS RN |
10236-60-9 | |
Record name | Benzeneacetic acid, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dichlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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